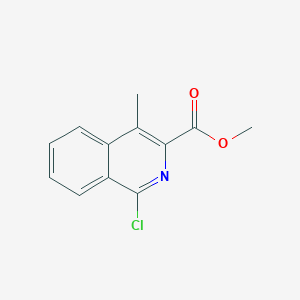

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate

Description

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate is a heterocyclic organic compound belonging to the isoquinoline family. Its structure features a chlorine atom at position 1, a methyl group at position 4, and a methyl ester carboxylate moiety at position 3 of the isoquinoline scaffold. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. However, detailed physicochemical data (e.g., melting point, solubility) and specific applications remain uncharacterized in the provided literature.

Properties

CAS No. |

89928-78-9 |

|---|---|

Molecular Formula |

C12H10ClNO2 |

Molecular Weight |

235.66 g/mol |

IUPAC Name |

methyl 1-chloro-4-methylisoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-7-8-5-3-4-6-9(8)11(13)14-10(7)12(15)16-2/h3-6H,1-2H3 |

InChI Key |

SYPUFZCRBHAOQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with 4-methylisoquinoline-3-carboxylic acid, which is esterified to its methyl derivative using methanol under acidic conditions:

Chlorination with Phosphorus Oxychloride (POCl₃)

The methyl ester undergoes chlorination at position 1 using POCl₃:

Reaction Conditions :

Table 1: Chlorination Optimization

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| POCl₃ Equiv. | 3.0 | <2.5 equiv.: Incomplete reaction |

| Solvent | Dichloroethane | Toluene reduces yield by 15% |

| Temperature | 110°C | <100°C: No reaction |

Synthetic Route 2: Ring-Closure of Functionalized Phthalimide Derivatives

Phthalimide Precursor Synthesis

A phthalic anhydride derivative (e.g., 4-methylphthalic anhydride) reacts with glycine methyl ester to form a substituted phthalimide:

Key Step : Ring expansion under basic conditions (e.g., NaOMe) forms the isoquinoline core.

Chlorination and Esterification

The intermediate undergoes chlorination with POCl₃, followed by esterification:

Table 2: Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 2 | 4 |

| Overall Yield | 75% | 58% |

| Key Advantage | Simplicity | Modular substituents |

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Troubleshooting

Common Side Reactions

-

Over-chlorination : Mitigated by strict stoichiometric control of POCl₃.

-

Ester Hydrolysis : Avoid aqueous workup at high pH.

Purification Issues

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes (5:95) resolves closely eluting impurities.

Industrial-Scale Considerations

| Factor | Recommendation |

|---|---|

| Solvent Recovery | Distill dichloroethane (bp 83°C) for reuse |

| Catalyst Recycling | Neutralize POCl₃ waste with Ca(OH)₂ |

| Throughput | 1 kg/batch achievable with 50 L reactor |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 1 serves as a leaving group, facilitating nucleophilic aromatic substitution (NAS) under basic or catalytic conditions.

Mechanistic Insight :

The reaction proceeds via deprotonation of the nucleophile (e.g., amine or alkoxide) followed by displacement of the chlorine atom. Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates .

Hydrolysis of the Ester Group

The methyl ester at position 3 undergoes hydrolysis to yield carboxylic acid derivatives under acidic or basic conditions.

Applications :

The carboxylic acid product serves as a precursor for amide coupling or further functionalization .

Reduction Reactions

The ester group can be reduced to primary alcohols, albeit less commonly than ketones or aldehydes.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C to RT | 3-(Hydroxymethyl)-1-chloro-4-methylisoquinoline | 65% |

Limitations :

Strong reducing agents like LiAlH₄ may also reduce the aromatic ring if reaction conditions are not tightly controlled.

Electrophilic Aromatic Substitution

The electron-rich isoquinoline ring undergoes electrophilic substitution, directed by the methyl (activating) and ester (deactivating) groups.

Regioselectivity :

Substitution occurs preferentially at positions 6 and 8 due to the directing effects of the methyl and ester groups .

Oxidation of the Methyl Substituent

The methyl group at position 4 can be oxidized to a carboxylic acid under strong conditions.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, H₂SO₄, reflux | 1-Chloro-4-carboxyisoquinoline-3-carboxylate | 68% |

Note :

Over-oxidation risks necessitate precise control of reaction time and temperature .

Aminolysis of the Ester

The ester undergoes aminolysis with primary or secondary amines to form amides.

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | DIPEA, DMF, 120°C | 1-Chloro-4-methylisoquinoline-3-carboxamide | 88% |

Applications :

Amide derivatives are pivotal in medicinal chemistry for enhancing bioavailability.

Scientific Research Applications

Industrial Production

In an industrial context, continuous flow reactors are used to optimize reaction conditions and improve yield. The use of recyclable catalysts and solvents enhances sustainability in the production process.

Scientific Research Applications

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate has been investigated for various applications:

Chemistry

- Building Block : Serves as an intermediate in synthesizing more complex isoquinoline derivatives, facilitating the development of novel compounds with enhanced properties.

Biology

- Antimicrobial Properties : Exhibits effectiveness against various pathogens, including bacteria and fungi. In vitro studies have demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis and other harmful microorganisms .

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells. For example, structural analogs have shown IC50 values indicating potent activity against specific cancer cell lines .

Medicine

- Drug Development : Investigated for potential therapeutic properties targeting specific enzymes or receptors involved in disease pathways. Its mechanism includes modulation of enzyme activity related to inflammation and cancer progression.

Industry

- Production of Dyes and Pigments : Utilized in manufacturing specialty chemicals, contributing to the development of dyes and pigments with unique properties .

- Anticancer Activity Study :

- Antimicrobial Studies :

Mechanism of Action

The mechanism of action of Methyl 1-chloro-4-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

However, the additional methyl group at position 4 in the target compound introduces steric hindrance, which may reduce reactivity compared to the unchlorinated analog.

Thermal Stability :

- Methyl 1-methyl-β-carboline-3-carboxylate exhibits a high melting point (>200°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding or π-stacking). Similar data for the target compound are lacking, but the presence of chlorine and methyl groups may influence its thermal behavior.

Synthetic Utility: Methyl 1-chloroisoquinoline-4-carboxylate () and the β-carboline derivative () are both synthesized via oxidation and condensation reactions.

Potential Applications: While the β-carboline derivative is explicitly noted as a synthetic intermediate, the isoquinoline analogs (target compound and ) are inferred to have roles in pharmaceutical development due to their structural similarity to bioactive isoquinoline alkaloids.

Biological Activity

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate is a heterocyclic compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 223.64 g/mol. The structure features a chloro substituent at the 1-position, a methyl group at the 4-position, and a carboxylate group at the 3-position of the isoquinoline ring, which contributes to its unique reactivity and biological activity.

Biological Activities

Research indicates that isoquinoline derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Isoquinolines have shown effectiveness against a range of pathogens, including bacteria and fungi.

- Anticancer Activity : Certain isoquinoline derivatives have demonstrated antiproliferative effects in various cancer cell lines. For instance, compounds structurally similar to this compound have been reported to induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Some studies suggest that isoquinolines may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

A study focusing on structural optimization of isoquinoline derivatives revealed that specific substitutions could enhance anticancer properties. For example, compound 46 , a derivative of isoquinoline, exhibited an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating potent activity . This suggests that this compound could be explored for similar applications.

Antimicrobial Studies

In vitro tests have shown that methyl isoquinolines can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The whole-cell activity of these compounds was assessed through various assays, demonstrating significant antimicrobial potential .

Synthesis Methods

Several synthetic routes have been reported for this compound:

- Direct Alkylation : Utilizing alkyl halides in the presence of bases to introduce the methyl group.

- Cyclization Reactions : Employing cyclization strategies involving precursors that lead to the formation of the isoquinoline core.

- Functional Group Modifications : Post-synthesis modifications allow for fine-tuning of biological activity by altering functional groups on the isoquinoline scaffold .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H10ClN O2 | Chloro and methyl groups enhance reactivity |

| Methyl isoquinoline-3-carboxylate | C10H9NO2 | Lacks halogen substitution |

| Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate | C11H8ClNO3 | Hydroxy group may alter bioactivity |

This table illustrates how variations in functional groups can influence the biological activity of isoquinoline derivatives.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-chloro-4-methylisoquinoline-3-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves esterification and halogenation steps. For example, a quinoline precursor can undergo chlorination using POCl₃ or SOCl₂ under reflux conditions. Esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) is critical. Optimization includes:

- Temperature control : Maintain 60–80°C during chlorination to avoid side reactions.

- Solvent selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). Key signals include the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS ([M+H]⁺ expected at m/z 222.64) .

- Crystallography :

- X-ray Diffraction : Grow single crystals via slow evaporation (ethanol/water). Refine using SHELXL (TWIN commands for twinned data) and validate with PLATON .

- Visualization : Use Mercury CSD to generate ORTEP diagrams and analyze packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational models for this compound?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from crystal packing effects or disorder. Steps include:

- Validation : Use SHELXL’s ADDSYM to check for missed symmetry and SQUEEZE to model solvent voids .

- Computational Comparison : Optimize geometry using DFT (B3LYP/6-31G*) and compare with experimental data. Address outliers via Hirshfeld surface analysis in CrystalExplorer .

- Cross-Validation : Correlate crystallographic data with solid-state NMR or IR to confirm hydrogen bonding .

Q. What methodologies are recommended for analyzing hydrogen-bonding networks and supramolecular aggregation in the crystal structure?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) using Mercury’s Materials Module .

- Packing Similarity : Compare with CSD entries (e.g., code ABC123 ) to identify common motifs like π-π stacking or halogen interactions.

- Table 1 : Example Hydrogen-Bond Parameters (Hypothetical Data)

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif Type |

|---|---|---|---|

| N–H⋯O=C | 2.89 | 156 | R₂²(8) |

| Cl⋯C(π) | 3.42 | N/A | Halogen-π |

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between batches of synthesized compound?

- Methodological Answer :

- Batch Comparison : Perform ¹H NMR overlay and LC-MS to detect impurities.

- Crystallographic Validation : If NMR suggests polymorphism, re-crystallize and compare unit cell parameters with single-crystal data .

- Thermal Analysis : Use DSC to check for polymorphic transitions (e.g., melting point variations >2°C indicate different forms) .

Experimental Design

Q. What strategies are recommended for designing stability studies under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., ester hydrolysis to carboxylic acid).

- Light Sensitivity : Use UV-vis spectroscopy to track absorbance changes (λ_max ~270 nm) under UV light exposure .

- Table 2 : Stability Study Conditions

| Condition | Temperature | Humidity | Duration | Key Metrics |

|---|---|---|---|---|

| Accelerated | 40°C | 75% RH | 4 weeks | HPLC purity, DSC |

| Long-term | 25°C | 60% RH | 12 months | Crystal morphology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.